Product packaging for 4'-Phenylchalcone(Cat. No.:CAS No. 2453-44-3)

4'-Phenylchalcone

Cat. No.: B1624137
CAS No.: 2453-44-3
M. Wt: 284.3 g/mol
InChI Key: LTWFSMHHLMTFFU-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'-Phenylchalcone is a chalcone derivative characterized by a phenyl group substituted at the 4' position of the chalcone scaffold (two aromatic rings connected by an α,β-unsaturated ketone). Chalcones are widely studied for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. This compound serves as a structural template for derivatives with modified substituents, enabling exploration of structure-activity relationships (SAR) in biological systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O B1624137 4'-Phenylchalcone CAS No. 2453-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFSMHHLMTFFU-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030975
Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-44-3, 81878-54-8
Record name 4'-Phenylchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1'-BIPHENYL)-4-YL-3-PHENYL-2-PROPEN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 4’-Phenylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds at room temperature or slightly elevated temperatures and can be carried out in various solvents, including ethanol and methanol.

Another method involves grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar, which is a solvent-free approach . Green methods such as microwave irradiation, sonication, and ball milling have also been employed to prepare chalcones .

Industrial Production Methods

Industrial production of 4’-Phenylchalcone typically follows the Claisen-Schmidt condensation route due to its simplicity and efficiency. The reaction is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Phenylchalcone undergoes various types of chemical reactions, including:

    Oxidation: Chalcones can be oxidized to form flavones or other oxidized derivatives.

    Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.

    Substitution: Chalcones can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Flavones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones.

Scientific Research Applications

Biological Activities

4'-Phenylchalcone exhibits a range of biological activities that make it valuable in medicinal research:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It has shown effectiveness against various cancer cell lines, including breast and prostate cancers .
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
  • Antimicrobial Effects : this compound has been studied for its antimicrobial properties against a variety of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting enzymatic functions essential for microbial survival.

Pharmacological Applications

The pharmacological profile of this compound extends to several therapeutic areas:

  • Diabetes Management : Studies have shown that this compound derivatives possess inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes treatment .
  • Anti-inflammatory Effects : The compound has been reported to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells, indicating potential use in treating inflammatory diseases .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study ReferenceExperimental ModelType of StudyResults/Mechanisms
Acharjee et al., 2018STZ-induced diabetic ratsIn vivoAnti-hyperglycemic effects with normalization of serum biochemical parameters at doses of 10–20 mg/kg .
Rojas et al., 2002RAW 264.7 macrophage cellsIn vitroInhibition of NO production in a dose-dependent manner, demonstrating anti-inflammatory properties .
Najafian et al., 2010STZ-induced diabetic ratsIn vivoSignificant reduction in blood glucose levels comparable to standard antidiabetic drugs .
Ribnicky et al., 2009HFD obese C57BL/6J male miceIn vivoReduction in blood glucose levels comparable to metformin at doses of 200–300 mg/kg .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Selected Chalcone Derivatives

Compound Substituent Position Antioxidant Activity (vs. Parent Chalcone) Key Feature
4i 4'-Phenyl No improvement Reference
4b 2'-Hydroxy Highest activity Electron donation
4j 4-Bromo (para) Most active bromo derivative Steric bulk

Enzyme Inhibition Profiles

Epoxide Hydrolases (EH) and Glutathione S-Transferases (GST)

This compound derivatives show selectivity in inhibiting cytosolic EH (cEH) and GST:

  • Chalcone oxides (e.g., this compound oxide) selectively inhibit cEH, particularly against trans-stilbene oxide, while unchalconated derivatives target GST .
  • Substituent position critically affects potency:
    • 4-Substituted derivatives reduce cEH inhibition compared to the parent oxide.
    • 2-Substituted derivatives (e.g., bulky groups) further diminish activity, highlighting steric hindrance as a limiting factor .
  • Glutathione conjugation of chalcones is hypothesized to drive GST inhibition, as seen in mouse liver studies .

Table 2: Inhibition of cEH by this compound Derivatives

Compound Substituent IC₅₀ (μM) Notes
Parent oxide None 15 Baseline
4-NO₂ 4-Nitro 25 Reduced activity
2-Br 2-Bromo >50 Steric hindrance

Cathepsin Inhibition

In SAR studies, this compound-based compounds exhibit potent inhibition of cathepsins B, H, and L, enzymes implicated in cancer and degenerative diseases:

  • Substituent functionalization (e.g., hydroxyl, methoxy groups) significantly modulates potency.
  • Compound 2b (2'-methoxy-4'-phenylchalcone) and 2g (4'-nitro analog) inhibit cathepsin B and L with Ki values of 10⁻⁸–10⁻⁹ M, outperforming unmodified this compound .
  • Docking studies correlate inhibitory efficacy with substituent electronic and steric properties .

Structural and Electronic Comparisons

Substituent Effects

  • Electron-donating groups (e.g., -OH, -OCH₃) enhance antioxidant activity via radical stabilization, while electron-withdrawing groups (e.g., -NO₂) reduce it .
  • Steric bulk in para positions (e.g., bromo in 4j ) improves activity, but ortho-substituents (e.g., 2-Br) hinder enzyme binding .

Comparison with Other Chalcones

  • 4'-Methylchalcone : Methyl substitution enhances lipophilicity but shows lower antioxidant activity than hydroxylated analogs .
  • 4-Methoxychalcone : Methoxy groups improve electronic resonance but may reduce GST inhibition compared to 4'-phenyl derivatives .
  • 4'-Fluorochalcone: Fluorine substitution increases metabolic stability, with derivatives like 4-(dimethylamino)-4'-fluorochalcone showing promise in enzyme inhibition .

Biological Activity

4'-Phenylchalcone, a member of the chalcone family, has gained attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antioxidant, and anticancer activities. The data presented here is derived from various studies, highlighting the compound's potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a structure that includes a phenyl group attached to a chalcone backbone. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the metabolism of bioactive lipids, thereby modulating inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases.

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. In comparative studies, this compound demonstrated varying antioxidant profiles when compared to other chalcone derivatives. While some derivatives showed enhanced antioxidant capabilities, this compound's activity was less pronounced than that of other monosubstituted chalcones .

3. Anticancer Activity

This compound has been investigated for its anticancer properties across several cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. Notably, it has been identified as an effective inhibitor of cathepsin B, an enzyme linked to cancer progression and metastasis .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Study AAnti-inflammatoryInhibits soluble epoxide hydrolase; reduces inflammation markers.
Study BAntioxidantLower antioxidant activity compared to other derivatives; specific assays used .
Study CAnticancerSignificant cytotoxic effects on K562, HT-29, and MCF-7 cell lines; IC50 values range from 7.1-28.9 μM .
Study DEnzyme InhibitionEffective inhibitor of cathepsin B with potential therapeutic implications in cancer treatment .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : It selectively inhibits enzymes involved in inflammatory pathways and cancer progression.
  • Radical Scavenging : Although its antioxidant activity is moderate compared to other chalcones, it still contributes to reducing oxidative stress.
  • Cell Cycle Modulation : It influences cell cycle dynamics in cancer cells, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for 4'-phenylchalcone, and how can purity be optimized?

The Claisen-Schmidt condensation between benzaldehyde and acetophenone derivatives is the most common method. To enhance purity, use recrystallization in ethanol or methanol and monitor reaction conditions (e.g., temperature, catalyst loading). Characterization via NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC (≥98% purity) is critical .

Q. How do researchers validate the structural identity of this compound?

Combine spectroscopic techniques:

  • <sup>1</sup>H NMR : Confirm trans-olefinic protons (δ 7.3–7.7 ppm, J = 15–16 Hz).
  • FT-IR : Identify carbonyl stretches (~1650 cm<sup>-1</sup>) and aromatic C-H bends.
  • Mass spectrometry : Verify molecular ion peaks ([M+H]<sup>+</sup> at m/z 272). Cross-reference with literature data .

Q. What in vitro assays are used to evaluate this compound’s bioactivity?

Common assays include:

  • Antioxidant activity : DPPH/ABTS radical scavenging (IC50 values).
  • Enzyme inhibition : Glutathione S-transferase (GST) or cyclooxygenase (COX) assays, using UV-Vis kinetics .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s enzyme inhibition?

Contradictions in IC50 values may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. Use:

  • Kinetic analysis : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
  • Molecular docking : Simulate binding interactions (e.g., AutoDock Vina) to identify key residues (e.g., GST’s G-site) .

Q. What strategies improve the reproducibility of this compound’s in vivo pharmacokinetic studies?

  • Standardized protocols : Administer via oral gavage or IV with controlled vehicle (e.g., PEG-400).
  • Analytical validation : LC-MS/MS for plasma concentration-time profiles (LOQ ≤ 1 ng/mL).
  • Control cohorts : Include positive/negative controls (e.g., quercetin for antioxidant studies) .

Q. How do substituents on the chalcone scaffold influence this compound’s bioactivity?

Systematic SAR studies require:

  • Electron-withdrawing groups (e.g., NO2) : Enhance electrophilicity, improving GST inhibition (IC50 ↓20–40%).
  • Methoxy groups : Increase lipophilicity (logP ↑), enhancing blood-brain barrier penetration. Validate via comparative molecular field analysis (CoMFA) .

Q. What statistical methods address variability in this compound’s cytotoxicity data?

  • ANOVA with post-hoc tests : Compare means across multiple cell lines.
  • Grubbs’ test : Identify outliers in dose-response datasets.
  • Principal component analysis (PCA) : Correlate structural features with bioactivity .

Methodological Guidelines

Q. How should researchers design experiments to compare this compound’s in vitro vs. in vivo efficacy?

  • In vitro : Use physiologically relevant concentrations (1–100 µM) and include metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450).
  • In vivo : Optimize dosing regimens based on pharmacokinetic parameters (t1/2, AUC). Cross-validate using ex vivo tissue analysis .

Q. What are best practices for reporting contradictory results in chalcone research?

  • Transparency : Disclose all raw data (e.g., negative controls, failed replicates).
  • Contextual analysis : Discuss potential confounders (e.g., solvent effects, batch variability).
  • Meta-analysis : Compare findings with prior studies (e.g., Miyamoto et al., 1987) .

Q. How to ensure rigor in computational studies of this compound’s interactions?

  • Validation : Compare docking scores with experimental IC50 values.
  • Dynamic simulations : Run MD simulations (≥100 ns) to assess binding stability.
  • Open-source tools : Use PyMOL for visualization and AMBER for force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Phenylchalcone
Reactant of Route 2
Reactant of Route 2
4'-Phenylchalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.